1-[2-(2-Methoxy-phenoxy)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
1-[2-(2-Methoxy-phenoxy)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived carbaldehyde compound featuring a 2-(2-methoxy-phenoxy)ethyl substituent at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole ring. Its molecular formula is C₁₇H₂₁NO₄ (calculated molecular weight: 311.35 g/mol), and it is cataloged under CAS 124678-35-9 .
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12-10-14(11-18)13(2)17(12)8-9-20-16-7-5-4-6-15(16)19-3/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFBRGDQRLNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC2=CC=CC=C2OC)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(2-Methoxy-phenoxy)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the CAS number 878733-47-2, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 287.33 g/mol. The structure features a pyrrole ring substituted with a methoxyphenoxyethyl group and a carbaldehyde functional group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.33 g/mol |
| CAS Number | 878733-47-2 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrrole compounds often possess antimicrobial properties. For instance, certain pyrrole derivatives have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
2. Anticancer Potential
Pyrrole derivatives have been investigated for their anticancer properties. In vitro studies suggest that such compounds can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research indicates that certain pyrrole derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several studies have been conducted to evaluate the biological activity of pyrrole-based compounds:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrrole derivatives against clinical isolates of bacteria. The results indicated that this compound showed notable antibacterial activity with an MIC comparable to standard antibiotics .
Study 2: Anticancer Activity
In another study, the compound was tested against several cancer cell lines. It was found to induce apoptosis in MCF-7 cells via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspase-3 .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
- Anticancer Mechanism : It likely affects cell signaling pathways related to apoptosis and cell cycle progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs and their distinguishing features are summarized below:
Key Observations:
Backbone Influence: The target compound’s pyrrole-carbaldehyde core differs from Analog 2’s coumarin-acrylamide structure. Analog 2’s notable antifungal activity suggests that the 2-(2-methoxy-phenoxy)ethyl group may enhance bioactivity when paired with a coumarin scaffold . However, the pyrrole backbone in the target compound could confer distinct electronic or steric properties affecting reactivity or target binding.
The indole-ethyl substituent in Analog 3 introduces a heteroaromatic system, which may influence π-π stacking interactions in biological systems .
Physicochemical and Spectral Comparisons
- IR/NMR Data: While spectral data for the target compound are unavailable, Analog 2 (4i) exhibits IR peaks for -OH (3,437 cm⁻¹), -NH (3,275 cm⁻¹), and -CN (2,240 cm⁻¹), alongside ¹H NMR signals for aromatic protons and hydrogen bonding . The absence of a cyano group in the target compound suggests differences in polarity and hydrogen-bonding capacity.
- Molecular Weight and Solubility : The target compound’s higher molecular weight (311.35 g/mol vs. 266–287 g/mol for other pyrrole analogs) may reduce aqueous solubility, a critical factor in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
